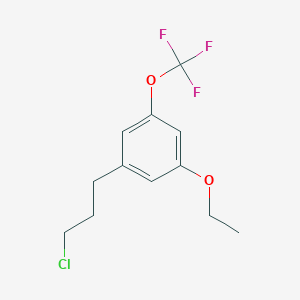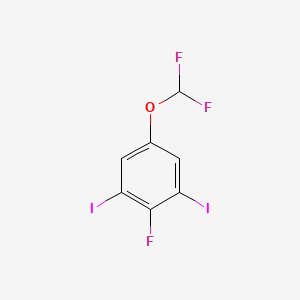
1-Difluoromethoxy-3,5-diiodo-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Difluoromethoxy-3,5-diiodo-4-fluorobenzene is an organic compound with the molecular formula C7H3F3I2O and a molecular weight of 413.90 g/mol . This compound is characterized by the presence of fluorine, iodine, and difluoromethoxy groups attached to a benzene ring. It is a valuable compound in various fields of scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Difluoromethoxy-3,5-diiodo-4-fluorobenzene involves several steps, typically starting with the fluorination of a benzene derivative. The difluoromethoxy group is introduced through a reaction with difluoromethyl ether, while the iodine atoms are added via iodination reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-Difluoromethoxy-3,5-diiodo-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to remove specific functional groups.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Difluoromethoxy-3,5-diiodo-4-fluorobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Difluoromethoxy-3,5-diiodo-4-fluorobenzene involves its interaction with specific molecular targets. The difluoromethoxy and iodine groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Difluoromethoxy-3,5-diiodo-4-fluorobenzene can be compared with other similar compounds, such as:
1-(Difluoromethoxy)-3-fluorobenzene: Lacks the iodine atoms, resulting in different reactivity and applications.
1-(Difluoromethoxy)-4-fluorobenzene: Similar structure but with different substitution patterns, leading to variations in chemical properties.
1,3-Diiodo-5,5-dimethylhydantoin: Contains iodine but lacks the difluoromethoxy group, affecting its chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H3F3I2O |
|---|---|
Molecular Weight |
413.90 g/mol |
IUPAC Name |
5-(difluoromethoxy)-2-fluoro-1,3-diiodobenzene |
InChI |
InChI=1S/C7H3F3I2O/c8-6-4(11)1-3(2-5(6)12)13-7(9)10/h1-2,7H |
InChI Key |
OOVORQVSKWYJLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1I)F)I)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


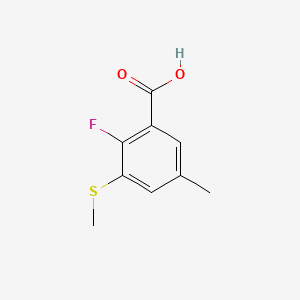

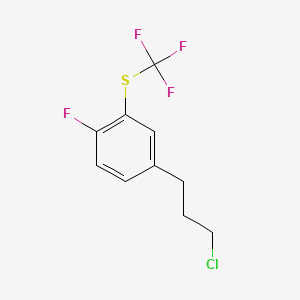

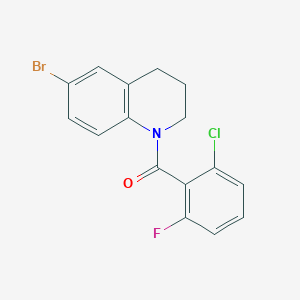
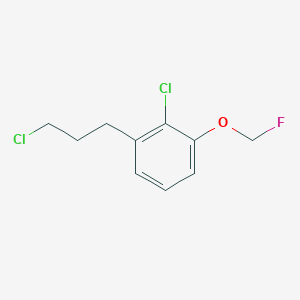

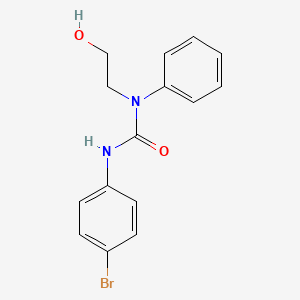
![(R)-2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione](/img/structure/B14035765.png)
